N-Propyl-N-butylnitrosamine
Overview
Description
N-Propyl-N-butylnitrosamine is a chemical compound with the molecular formula C7H16N2O . It has a molecular weight of 144.21 . It appears as a yellowish liquid .
Synthesis Analysis
The synthesis of N-nitrosamines, including this compound, can be achieved under solvent, metal, and acid-free conditions using tert-butyl nitrite . This method offers broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .
Molecular Structure Analysis
This compound belongs to the class of compounds known as N-nitrosamines . These compounds share a general structure where the amine moiety may be derived from any organic secondary amine .
Chemical Reactions Analysis
N-nitrosamines, including this compound, are formed through the reaction of a secondary amine with a nitrosating agent . This reaction is rapid at ambient temperature and faster at elevated temperatures .
Physical and Chemical Properties Analysis
This compound has a boiling point of 262.84°C at 760 mmHg and a density of 1.0176 g/cm3 .
Safety and Hazards
Future Directions
The detection of N-nitrosamine impurities in medicines has posed a great challenge to manufacturers of drug products and regulators alike . The pharmaceutical industry should continue to work on potential mitigation strategies and generation of additional scientific data to address the mechanistic gaps .
Mechanism of Action
Target of Action
N-Propyl-N-butylnitrosamine, like other nitrosamines, is a potent carcinogen . The primary targets of this compound are DNA molecules within cells . Nitrosamines can cause DNA damage, leading to mutations that may result in cancer .
Mode of Action
This compound interacts with DNA molecules, causing DNA alkylation . This process involves the transfer of an alkyl group to the DNA molecule, which can result in a DNA adduct . These adducts can cause mispairing or prevent DNA replication, leading to mutations and potentially cancer .
Biochemical Pathways
It is known that nitrosamines can induce oxidative stress, leading to dna damage . Additionally, nitrosamines can interfere with DNA repair mechanisms, further increasing the likelihood of mutations .
Pharmacokinetics
Nitrosamines are generally lipophilic, allowing them to easily cross cell membranes and distribute throughout the body . They are metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The primary result of this compound’s action is DNA damage, which can lead to mutations and potentially cancer . This damage can occur in any cell that the compound reaches, making it a potent carcinogen .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of certain enzymes can enhance or inhibit its carcinogenic effects . Additionally, factors such as pH and temperature can affect its stability .
Properties
IUPAC Name |
N-butyl-N-propylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-3-5-7-9(8-10)6-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTBQUKRCVPUHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCC)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180076 | |
Record name | 1-Butanamine, N-nitroso-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Flash Point |
94.1 °C | |
Record name | N-NITROSO-N-PROPYL-N-BUTYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/865 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
0.92 | |
Record name | N-NITROSO-N-PROPYL-N-BUTYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/865 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.0916 mmHg | |
Record name | N-NITROSO-N-PROPYL-N-BUTYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/865 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS No. |
25413-64-3 | |
Record name | N-Nitroso-N-propyl-1-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25413-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanamine, N-nitroso-N-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025413643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanamine, N-nitroso-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | butyl(nitroso)propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-NITROSO-N-PROPYL-N-BUTYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/865 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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